Enantiomeric Composition: Racemic vs. L-Form
The target compound (CAS 250740‑51‑3) is supplied as a racemic mixture containing both D‑ and L‑enantiomers in equal proportion, whereas the most common comparator, Fmoc‑L‑4‑chlorophenylalanine (CAS 175453‑08‑4), contains only the L‑enantiomer. This difference is not a minor impurity but a design choice that dictates the compound's usability in library syntheses and diastereomer‑based SAR studies .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Racemic mixture (D + L, no defined stereocenter; PubChem descriptor 'racemic') |
| Comparator Or Baseline | Fmoc‑L‑4‑chlorophenylalanine (single enantiomer, defined S‑stereocenter; PubChem CID 15303469) |
| Quantified Difference | Qualitative categorical difference: racemic versus enantiopure. Purchasing the L‑form yields one stereoisomer; purchasing the DL‑form yields both stereoisomers simultaneously. |
| Conditions | Stereochemical description per PubChem and vendor CoA specifications; typically determined by chiral HPLC or optical rotation. |
Why This Matters
For laboratories conducting racemic screening or requiring diastereomeric peptide mixtures, the DL‑form eliminates the need to purchase separate D‑ and L‑building blocks, reducing procurement complexity and inventory lines.
- [1] PubChem Compound Summary for CID 4338205 (250740‑51‑3) and CID 15303469 (175453‑08‑4). National Center for Biotechnology Information. View Source
